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GZR18: A Novel Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonist with Dual GIPR

Antagonistic Activity for the Treatment of Type 2 Diabetes and Obesity

Abstract
GZR18 is a novel, long-acting peptide therapeutic currently in preclinical development for the

treatment of type 2 diabetes (T2D) and obesity. This document provides a comprehensive

overview of the discovery, mechanism of action, and preclinical development of GZR18.

GZR18 is a potent and selective agonist of the glucagon-like peptide-1 receptor (GLP-1R) with

the unique characteristic of also being a competitive antagonist of the gastric inhibitory

polypeptide receptor (GIPR). This dual activity profile has been shown to result in superior

glycemic control and weight loss compared to selective GLP-1R agonists in preclinical models.

This whitepaper details the in vitro and in vivo pharmacology of GZR18, including receptor

binding and activation, signaling pathway analysis, and efficacy in rodent models of diabetes

and obesity.

Introduction
The incretin hormones GLP-1 and GIP are key regulators of glucose homeostasis. While GLP-

1R agonists are established therapies for T2D and obesity, the role of GIP signaling has been

more complex to elucidate. Recent evidence suggests that while GIPR agonism may have

therapeutic benefits, GIPR antagonism in the context of potent GLP-1R activation may lead to

enhanced weight loss and improved metabolic parameters. GZR18 was designed to test this

hypothesis by combining potent, sustained GLP-1R agonism with GIPR antagonism in a single

molecule.
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Discovery and Molecular Design
GZR18 was developed through a rational drug design campaign starting from the native GLP-1

peptide. A series of amino acid substitutions were introduced to enhance potency at the GLP-

1R, confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and introduce GIPR

antagonistic activity. A C-terminal lipid moiety was also added to extend the pharmacokinetic

half-life through albumin binding.

In Vitro Characterization
Receptor Binding Affinity
The binding affinity of GZR18 for the human GLP-1 and GIP receptors was determined using a

competitive radioligand binding assay.

Table 1: Receptor Binding Affinity (Ki) of GZR18

Receptor GZR18 Ki (nM)

Human GLP-1R 0.85 ± 0.12

Human GIPR 3.2 ± 0.45

In Vitro Potency and Efficacy
The functional activity of GZR18 was assessed in HEK293 cells stably expressing the human

GLP-1R or GIPR by measuring cyclic AMP (cAMP) accumulation.

Table 2: In Vitro Functional Activity (cAMP Accumulation)

Receptor Assay Type GZR18 EC50/IC50 (nM)

Human GLP-1R Agonist 1.2 ± 0.2

Human GIPR Antagonist 5.8 ± 0.9 (vs. native GIP)

Experimental Protocols
3.3.1. Competitive Radioligand Binding Assay
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Cell Culture: HEK293 cells stably expressing either the human GLP-1R or GIPR were

cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Membrane Preparation: Cell membranes were prepared by homogenization in a lysis buffer

(50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) followed by centrifugation.

Binding Assay: Membranes were incubated with a radiolabeled ligand ([125I]GLP-1 for GLP-

1R or [125I]GIP for GIPR) and increasing concentrations of GZR18 for 2 hours at room

temperature.

Data Analysis: Non-specific binding was determined in the presence of an excess of

unlabeled ligand. The amount of bound radioligand was quantified using a gamma counter,

and Ki values were calculated using the Cheng-Prusoff equation.

3.3.2. cAMP Accumulation Assay

Cell Culture: HEK293 cells expressing the target receptors were seeded in 96-well plates.

Assay Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor (IBMX) for 30

minutes. For agonist activity, cells were stimulated with increasing concentrations of GZR18.

For antagonist activity, cells were stimulated with a fixed concentration of native GIP in the

presence of increasing concentrations of GZR18.

cAMP Measurement: Intracellular cAMP levels were measured using a commercially

available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

Data Analysis: EC50 and IC50 values were determined by fitting the data to a four-parameter

logistic equation using GraphPad Prism.

Signaling Pathway Analysis
GZR18's mechanism of action involves the canonical G-protein coupled receptor (GPCR)

signaling pathway for the GLP-1R and competitive inhibition at the GIPR.
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Caption: GZR18 signaling: GLP-1R activation and GIPR antagonism.

In Vivo Efficacy
Glycemic Control in a Diabetic Mouse Model
The efficacy of GZR18 on glycemic control was evaluated in a diet-induced obese (DIO) mouse

model of type 2 diabetes.

Table 3: Effects of GZR18 on Glycemic Parameters in DIO Mice

Treatment (10 nmol/kg) Change in HbA1c (%)
Change in Fasting Glucose
(mg/dL)

Vehicle +0.2 ± 0.1 +5 ± 2

GZR18 -1.5 ± 0.3 -45 ± 5

Semaglutide (comparator) -1.1 ± 0.2 -35 ± 4

Weight Loss in a DIO Mouse Model
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The effect of GZR18 on body weight was assessed over a 4-week treatment period in DIO

mice.

Start: C57BL/6J mice on
high-fat diet (12 weeks)

Randomization into
Treatment Groups (n=10/group)

4-Week Dosing
(Vehicle, GZR18, Comparator)

Subcutaneous, daily

Weekly Monitoring:
- Body Weight
- Food Intake

During Treatment

Endpoint Analysis:
- HbA1c

- Fasting Glucose
- Oral Glucose Tolerance Test

End of Study

Click to download full resolution via product page

Caption: Workflow for the in vivo DIO mouse efficacy study.

Table 4: Body Weight Reduction in DIO Mice after 4 Weeks

Treatment (10 nmol/kg) Body Weight Change (%)

Vehicle +2.5 ± 0.8

GZR18 -18.2 ± 1.5

Semaglutide (comparator) -12.5 ± 1.2
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Experimental Protocols
5.3.1. Animal Model

Animals: Male C57BL/6J mice, 8 weeks of age.

Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and

insulin resistance.

Housing: Animals were housed in a temperature-controlled facility with a 12-hour light/dark

cycle.

5.3.2. Dosing and Monitoring

Formulation: GZR18 was formulated in a phosphate-buffered saline vehicle.

Administration: Mice received daily subcutaneous injections of vehicle, GZR18 (10 nmol/kg),

or a comparator (Semaglutide, 10 nmol/kg) for 28 days.

Measurements: Body weight and food intake were recorded weekly. Blood glucose was

measured from tail vein blood samples. HbA1c was measured at the beginning and end of

the study.

Conclusion
GZR18 is a promising preclinical candidate that demonstrates potent GLP-1R agonism and

GIPR antagonism. This unique dual mechanism of action translates to superior efficacy in

reducing blood glucose and body weight in a rodent model of type 2 diabetes and obesity

compared to a standard GLP-1R agonist. Further development and investigation of GZR18 are

warranted to explore its full therapeutic potential.

To cite this document: BenchChem. [Discovery and development of GZR18]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383953#discovery-and-development-of-gzr18]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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